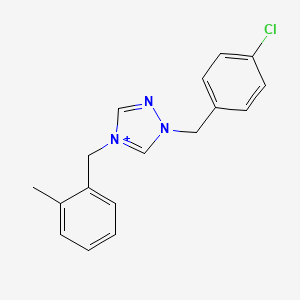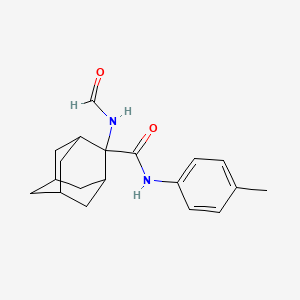
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide is a complex organic compound with a unique structure that combines an adamantane core with a formylamino group and a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide typically involves multiple steps. One common approach is to start with adamantane, which undergoes a series of functionalization reactions to introduce the formylamino and 4-methylphenyl groups. Key steps may include:
Formylation: Introduction of the formyl group using reagents such as formic acid or formamide.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Substitution: Introduction of the 4-methylphenyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of 2-(carboxyamino)-N-(4-methylphenyl)-2-adamantanecarboxamide.
Reduction: Formation of 2-(hydroxylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the adamantane core.
Materials Science: Its unique structure could be useful in the design of novel materials with specific properties, such as enhanced stability or specific interactions with other molecules.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving amide bonds and aromatic systems.
Wirkmechanismus
The mechanism of action of 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane core is known for its ability to interact with biological membranes, potentially affecting membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(formylamino)-N-phenyl-2-adamantanecarboxamide: Lacks the 4-methyl group on the phenyl ring.
2-(formylamino)-N-(4-chlorophenyl)-2-adamantanecarboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group in 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide may confer unique properties such as altered electronic effects and steric interactions, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C19H24N2O2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-formamido-N-(4-methylphenyl)adamantane-2-carboxamide |
InChI |
InChI=1S/C19H24N2O2/c1-12-2-4-17(5-3-12)21-18(23)19(20-11-22)15-7-13-6-14(9-15)10-16(19)8-13/h2-5,11,13-16H,6-10H2,1H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
KMCGVUFQNRIAAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


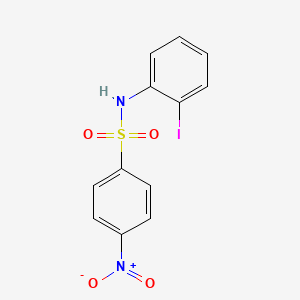
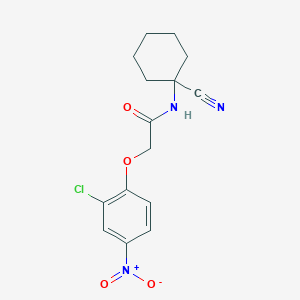
![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)

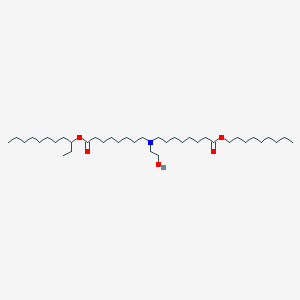

![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
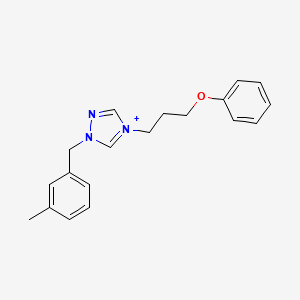
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
